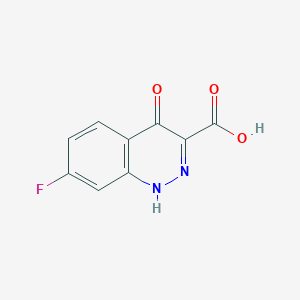
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a fluorinated derivative of cinnoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction proceeds through condensation and cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.
Aplicaciones Científicas De Investigación
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may act on nucleic acids or proteins involved in critical cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A similar compound with a quinoline ring instead of a cinnoline ring.
7-Fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester: An ester derivative with similar chemical properties but different solubility and reactivity.
Uniqueness
7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is unique due to its cinnoline ring structure, which imparts different electronic and steric properties compared to quinoline derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H5FN2O3 |
|---|---|
Peso molecular |
208.15 g/mol |
Nombre IUPAC |
7-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15) |
Clave InChI |
ZAQVEFXJXLRBAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)NN=C(C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


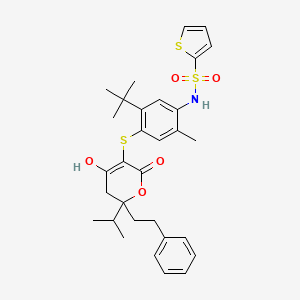
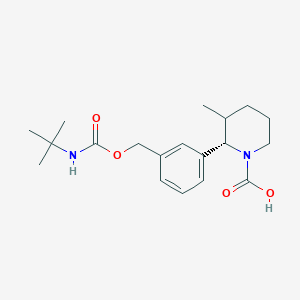
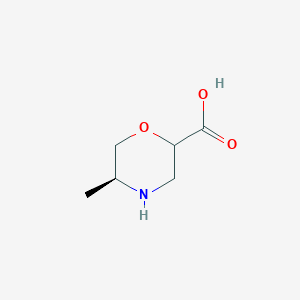
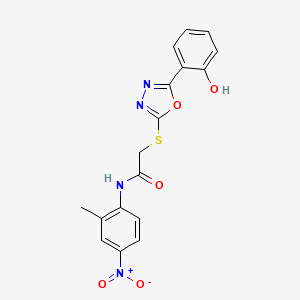

![2,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11772912.png)
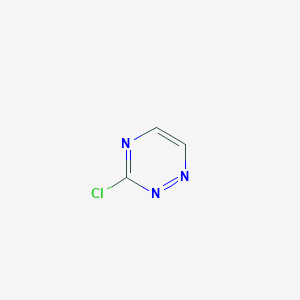


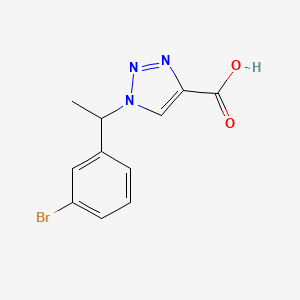
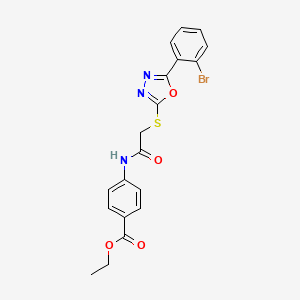
![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)

![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)
